molecular formula C34H32F3N7O6 B12407494 PROTAC SOS1 degrader-3

PROTAC SOS1 degrader-3

カタログ番号: B12407494
分子量: 691.7 g/mol
InChIキー: GVWBZLKKNJQQQV-DIERRCTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

PROTAC SOS1 デグレーダー-3 の合成は、リンカーの調製と SOS1 リガンドと E3 リガーゼリガンドの結合を含む複数の段階から構成されます。合成経路は通常、次の段階を含みます。

化学反応の分析

PROTAC SOS1 デグレーダー-3 は、以下を含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

PROTAC SOS1 デグレーダー-3 は、以下を含む幅広い科学研究への応用を持っています。

化学反応の分析

PROTAC SOS1 degrader-3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Efficacy in Preclinical Studies

Recent studies have demonstrated the potent efficacy of PROTAC SOS1 degrader-3 in various cancer models:

  • In Vitro Studies : The compound exhibited effective degradation of SOS1 in KRAS-driven cancer cell lines, leading to significant antiproliferative effects. For instance, a study reported that this compound achieved a degradation rate of 56% to 92% at concentrations of 0.1 and 1 μM, respectively .
  • In Vivo Studies : In xenograft models using NCI-H358 cells (a human non-small cell lung cancer line), this compound demonstrated substantial antitumor activity without significant toxicity. The tumor growth inhibition (TGI) was notably high when combined with KRAS inhibitors like AMG510 .

Case Studies

Case Study 1: Combination Therapy with AMG510
In a recent study, combining this compound with AMG510 (a KRAS G12C inhibitor) resulted in enhanced antitumor efficacy compared to either agent alone. The combination not only suppressed RAS-MAPK signaling feedback activation but also prolonged the inhibition of tumor growth in KRAS G12C mutant cells both in vitro and in vivo .

Case Study 2: Targeting Colon Cancer
Another investigation focused on colorectal cancer (CRC) patient-derived organoids treated with this compound. The results indicated a fivefold increase in anticancer activity compared to traditional SOS1 inhibitors, underscoring the potential of PROTACs to overcome limitations associated with existing therapies .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against traditional inhibitors and other PROTACs targeting similar pathways:

CompoundMechanismEfficacy (IC50/μM)Tumor TypeNotes
This compoundTargets SOS1 for degradation0.1 - 1KRAS-driven cancersSynergistic effects with AMG510
AMG510Inhibits KRAS G12C~0.5Non-small cell lung cancerLimited by rapid resistance
BI-3406Inhibits SOS1~5Colorectal cancerLess effective than PROTACs
ACBI3Degrades KRAS~0.478Various KRAS mutant cancersBroad anticancer activity

作用機序

PROTAC SOS1 デグレーダー-3 は、ユビキチン-プロテアソーム系を介して SOS1 タンパク質の分解を誘導することによって効果を発揮します。この化合物は、SOS1 と E3 ユビキチンリガーゼの両方に同時に結合する二機能性分子であり、三元複合体を形成します。 この複合体は、SOS1 のユビキチン化を促進し、プロテアソームによる分解のためにそれを標識します . SOS1 の分解は、KRAS-RAF-ERK シグナル伝達経路を混乱させ、KRAS 突然変異によって駆動される癌細胞の増殖を阻害します .

類似の化合物との比較

PROTAC SOS1 デグレーダー-3 は、以下のような他の類似の化合物と比較することができます。

PROTAC SOS1 デグレーダー-3 は、SOS1 を特異的に標的とし、分解する能力においてユニークであり、KRAS 駆動癌の研究と潜在的な治療のための貴重なツールとなっています。

類似化合物との比較

PROTAC SOS1 degrader-3 can be compared with other similar compounds, such as:

This compound is unique in its ability to specifically target and degrade SOS1, making it a valuable tool for studying and potentially treating KRAS-driven cancers.

生物活性

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that utilizes the cell's ubiquitin-proteasome system to selectively degrade target proteins. SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor that plays a crucial role in the activation of KRAS, a protein frequently mutated in various cancers. The development of PROTACs targeting SOS1, such as the PROTAC SOS1 degrader-3, aims to provide an effective means to combat KRAS-driven malignancies by degrading SOS1 and thereby inhibiting downstream signaling pathways.

PROTACs function by linking a target protein, such as SOS1, to an E3 ubiquitin ligase, facilitating ubiquitination and subsequent degradation by the proteasome. The design of SOS1 degrader-3 involves a careful selection of linkers and ligands to optimize binding affinity and specificity. Recent studies have highlighted the importance of using short linkers to enhance degradation efficacy while maintaining structural integrity.

Efficacy in Cancer Models

In preclinical studies, this compound demonstrated significant biological activity against KRAS-mutant colorectal cancer (CRC) models. The compound achieved up to 92% degradation of SOS1 in patient-derived organoids (PDOs) and exhibited superior antiproliferative effects compared to traditional SOS1 inhibitors like BI3406. The IC50 value for growth inhibition in CRC PDOs was found to be five times lower for degrader-3 than for BI3406, indicating enhanced therapeutic potential .

Dose-Dependent Activity

The biological activity of this compound is characterized by a dose-dependent response . In vitro experiments showed that increasing concentrations of the compound led to greater levels of SOS1 degradation, which correlated with reduced activation of downstream signaling pathways such as pERK and pS6. These effects were observed across various KRAS mutation backgrounds, suggesting broad applicability in treating KRAS-driven cancers .

Case Study 1: Colorectal Cancer

In a study involving CRC PDOs, treatment with this compound resulted in a marked reduction in tumor growth. The compound's ability to degrade SOS1 effectively impeded the RAS-MAPK signaling pathway, which is often hyperactivated in KRAS-mutant tumors. This study illustrates the potential of PROTACs as a therapeutic strategy for overcoming resistance mechanisms associated with conventional KRAS inhibitors .

Case Study 2: Combination Therapy

Another investigation explored the synergistic effects of combining this compound with existing KRAS inhibitors. The results indicated that this combination not only enhanced tumor suppression but also prolonged the efficacy of KRAS inhibitors by mitigating feedback activation mechanisms commonly seen with monotherapy approaches .

Data Summary

Study Model Degradation % IC50 (μM) Notes
Study 1CRC PDO92%0.2Superior activity compared to BI3406
Study 2XenograftDose-dependent0.5Synergistic effects with KRAS inhibitors

特性

分子式

C34H32F3N7O6

分子量

691.7 g/mol

IUPAC名

2-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-6-methoxy-2-methylquinazolin-7-yl]oxy-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C34H32F3N7O6/c1-16(18-9-19(34(35,36)37)11-20(38)10-18)39-31-22-12-27(49-3)28(13-25(22)40-17(2)41-31)50-15-30(46)42-24-6-4-5-21-23(24)14-44(33(21)48)26-7-8-29(45)43-32(26)47/h4-6,9-13,16,26H,7-8,14-15,38H2,1-3H3,(H,42,46)(H,39,40,41)(H,43,45,47)/t16-,26?/m1/s1

InChIキー

GVWBZLKKNJQQQV-DIERRCTGSA-N

異性体SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O

正規SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。